molecular formula C14H13NO2S B6334861 6-(4-Ethylthiophenyl)picolinic acid, 95% CAS No. 887982-60-7

6-(4-Ethylthiophenyl)picolinic acid, 95%

Cat. No. B6334861
CAS RN: 887982-60-7
M. Wt: 259.33 g/mol
InChI Key: XARAFSQHPWUIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethylthiophenyl)picolinic acid (ETPA) is a novel organic compound that has recently gained attention due to its potential applications in a variety of scientific fields. This compound has been studied for its potential use in drug delivery, biocatalysis, and as a biomarker for disease diagnosis. It has also been used in the synthesis of other compounds, such as dyes and pharmaceuticals. The purpose of

Scientific Research Applications

6-(4-Ethylthiophenyl)picolinic acid, 95% has been studied for its potential applications in drug delivery, biocatalysis, and as a biomarker for disease diagnosis. It has also been used in the synthesis of other compounds, such as dyes and pharmaceuticals. In drug delivery, 6-(4-Ethylthiophenyl)picolinic acid, 95% has been used as a carrier for drugs, as it can help to improve the solubility and stability of the drug. In biocatalysis, 6-(4-Ethylthiophenyl)picolinic acid, 95% has been used as a cofactor in enzyme-catalyzed reactions. In disease diagnosis, 6-(4-Ethylthiophenyl)picolinic acid, 95% has been used as a biomarker to detect the presence of certain diseases, such as cancer and diabetes.

Mechanism of Action

The mechanism of action of 6-(4-Ethylthiophenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that 6-(4-Ethylthiophenyl)picolinic acid, 95% binds to certain proteins, which then triggers a cascade of biochemical reactions that ultimately lead to the desired effect. For example, when used as a drug delivery system, 6-(4-Ethylthiophenyl)picolinic acid, 95% binds to certain proteins on the cell surface and is internalized, which then triggers the release of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Ethylthiophenyl)picolinic acid, 95% are still being studied. However, it has been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory activity, which can help reduce inflammation in the body. Finally, it has been shown to have potential anti-cancer activity, as it can inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

6-(4-Ethylthiophenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is chemically stable and can be stored for long periods of time without degradation. The main limitation of 6-(4-Ethylthiophenyl)picolinic acid, 95% is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 6-(4-Ethylthiophenyl)picolinic acid, 95% are numerous. For example, further research could be conducted to better understand the mechanism of action of 6-(4-Ethylthiophenyl)picolinic acid, 95% and to explore its potential applications in drug delivery, biocatalysis, and disease diagnosis. Additionally, further research could be conducted to explore the potential of 6-(4-Ethylthiophenyl)picolinic acid, 95% as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore the potential of 6-(4-Ethylthiophenyl)picolinic acid, 95% as an anti-cancer agent.

Synthesis Methods

6-(4-Ethylthiophenyl)picolinic acid, 95% can be synthesized through a three-step process. The first step involves the reaction of 4-ethylthiophenol with acetic anhydride in the presence of an acid catalyst. This reaction yields 4-ethylthiophenyl acetate. The second step involves the reaction of 4-ethylthiophenyl acetate with picolinic acid in the presence of a base catalyst. This reaction yields 6-(4-Ethylthiophenyl)picolinic acid, 95%. The third step involves the purification of the 6-(4-Ethylthiophenyl)picolinic acid, 95% through recrystallization.

properties

IUPAC Name

6-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-18-11-8-6-10(7-9-11)12-4-3-5-13(15-12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARAFSQHPWUIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647066
Record name 6-[4-(Ethylsulfanyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887982-60-7
Record name 6-[4-(Ethylsulfanyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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